molecular formula C15H14BrNO6 B14183670 2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan CAS No. 918429-29-5

2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan

Cat. No.: B14183670
CAS No.: 918429-29-5
M. Wt: 384.18 g/mol
InChI Key: LPTCZCWHCITCKN-UHFFFAOYSA-N
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Description

2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan typically involves the following steps:

    Nitration: The addition of a nitro group to the ethylene moiety.

    Methoxylation: The attachment of methoxy groups to the phenyl ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include:

    Raw Material Preparation: Sourcing and purifying the starting materials.

    Reaction Optimization: Scaling up the reactions while maintaining efficiency and safety.

    Purification: Using techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating specific enzymes.

    Modulating Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-2-nitroethenyl)furan: Lacks the methoxy groups on the phenyl ring.

    5-(3,4,5-Trimethoxyphenyl)furan: Does not have the bromo and nitro groups on the ethylene moiety.

Uniqueness

2-(2-Bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan is unique due to the presence of both bromo and nitro groups on the ethylene moiety, as well as the trimethoxy substitution on the phenyl ring

Properties

CAS No.

918429-29-5

Molecular Formula

C15H14BrNO6

Molecular Weight

384.18 g/mol

IUPAC Name

2-(2-bromo-2-nitroethenyl)-5-(3,4,5-trimethoxyphenyl)furan

InChI

InChI=1S/C15H14BrNO6/c1-20-12-6-9(7-13(21-2)15(12)22-3)11-5-4-10(23-11)8-14(16)17(18)19/h4-8H,1-3H3

InChI Key

LPTCZCWHCITCKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=C(O2)C=C([N+](=O)[O-])Br

Origin of Product

United States

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